ETHYL 2-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a thiophene ring substituted with ethyl, dimethylphenoxy, acetamido, and carboxylate groups, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of ETHYL 2-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Preparation of 2,4-Dimethylphenoxyacetic Acid: This is achieved by reacting 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2,4-Dimethylphenoxyacetyl Chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of the Thiophene Derivative: The acyl chloride is reacted with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a base to form the desired thiophene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
ETHYL 2-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or acetamido groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Material Science: Thiophene derivatives are known for their electronic properties and are used in the development of organic semiconductors and conductive polymers.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in inflammatory or microbial pathways.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling.
Interference with DNA/RNA: It may interact with nucleic acids, affecting the replication and transcription processes in cells.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
ETHYL 2-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
N-{2-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]ETHYL}-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: This compound has a similar phenoxyacetamido group but differs in the heterocyclic core and additional substituents.
METHYL 2-(2-(2-(SUBSTITUTED)ACETAMIDO)THIAZOL-4-YL)ACETATE: This compound contains a thiazole ring instead of a thiophene ring and has different substituents on the acetamido group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenoxy and thiophene moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-6-23-19(22)17-13(4)14(5)25-18(17)20-16(21)10-24-15-8-7-11(2)9-12(15)3/h7-9H,6,10H2,1-5H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGFPSJRSPIRIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=C(C=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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